molecular formula C8H10BFO3 B1422122 (2-Ethoxy-3-fluorophenyl)boronic acid CAS No. 1010097-71-8

(2-Ethoxy-3-fluorophenyl)boronic acid

Cat. No. B1422122
M. Wt: 183.97 g/mol
InChI Key: DFKMCPBXSPQEEW-UHFFFAOYSA-N
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Description

“(2-Ethoxy-3-fluorophenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .


Synthesis Analysis

Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, can be synthesized through various methods. One common method is the reaction of an aryl halide with a boronic acid in the presence of a base . The exact synthesis process for “(2-Ethoxy-3-fluorophenyl)boronic acid” is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-3-fluorophenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a fluorine atom, and an ethoxy group attached . The exact positions of these groups on the phenyl ring can vary, leading to different isomers .


Chemical Reactions Analysis

Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . They can also participate in Rh-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions .


Physical And Chemical Properties Analysis

“(2-Ethoxy-3-fluorophenyl)boronic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.

Scientific Research Applications

  • Fluorescence Quenching and Photophysical Properties : Studies have investigated the fluorescence quenching properties of boronic acid derivatives, including compounds similar to (2-Ethoxy-3-fluorophenyl)boronic acid, in alcohols. These studies provide insights into the photophysical properties of these compounds, which are crucial for applications in fluorescence-based sensing and imaging technologies (Geethanjali et al., 2015); (Muddapur et al., 2016).

  • Synthesis and Structural Analysis : Research on the synthesis and crystal structure of amino-3-fluorophenyl boronic acid derivatives, closely related to (2-Ethoxy-3-fluorophenyl)boronic acid, has been conducted. These studies highlight the importance of these compounds in the synthesis of biologically active compounds and their applications in Suzuki cross-coupling reactions, asymmetric synthesis, and other areas of synthetic chemistry (Das et al., 2003).

  • Carbohydrate Sensing Applications : (2-Ethoxy-3-fluorophenyl)boronic acid derivatives have been explored for their potential in carbohydrate sensing. These compounds demonstrate strong binding affinity to sugars, which is significant for applications in glucose sensing materials that operate at physiological pH, relevant to diabetes monitoring and other health-related applications (Bhavya et al., 2019).

  • Selective Reduction in Food Matrices : Boronic acids, including those similar to (2-Ethoxy-3-fluorophenyl)boronic acid, have been studied for their potential in the specific reduction of fructose in food matrices. This application is particularly relevant in the food industry for modifying sugar content in products (Pietsch & Richter, 2016).

  • Biomaterials and Dynamic Covalent Chemistry : Boronic acids are utilized in biomaterials through their ability to bind biologically relevant diols, including saccharides. This property is crucial for the development of dynamic covalent or responsive hydrogels, offering applications in drug delivery, tissue engineering, and sensing technologies (Brooks et al., 2018).

Safety And Hazards

Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, can be harmful if inhaled, if they come into contact with the skin, or if swallowed . They can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

(2-ethoxy-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKMCPBXSPQEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681874
Record name (2-Ethoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-3-fluorophenyl)boronic acid

CAS RN

1010097-71-8
Record name (2-Ethoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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